N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a benzamide group and a 3-(methylsulfonyl)phenyl moiety. The 1,3,4-oxadiazole scaffold is widely exploited in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, which enhance target binding .
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-24(21,22)13-9-5-8-12(10-13)15-18-19-16(23-15)17-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYFTASMGUFMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of 3-(methylsulfonyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise control of temperature and pressure, and the use of high-purity reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of 502.6 g/mol. The structure consists of a benzamide moiety linked to a 1,3,4-oxadiazole ring substituted with a methylsulfonyl group. This unique configuration is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound:
- In vitro Studies : Research indicates that compounds containing the oxadiazole moiety exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives similar to this compound have shown percent growth inhibitions (PGIs) exceeding 75% against multiple human cancer cell lines such as SNB-19 and OVCAR-8 .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cellular signaling pathways .
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity:
- Bacterial Inhibition : Studies have shown that compounds with similar structures possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The oxadiazole derivatives have been tested for their efficacy in inhibiting bacterial growth and showed effective results .
Anti-Diabetic Effects
Recent investigations into the anti-diabetic properties of oxadiazole derivatives suggest that they can lower glucose levels significantly in experimental models. For example, certain derivatives were tested in Drosophila melanogaster models and exhibited notable reductions in glucose levels .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
Table 2: Antimicrobial Efficacy
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Oxadiazole A | Staphylococcus aureus | 32 |
| Oxadiazole B | Escherichia coli | 16 |
Case Study 1: Synthesis and Evaluation of Anticancer Properties
A study synthesized various N-substituted oxadiazoles and evaluated their anticancer activities through cytotoxic assays on glioblastoma cell lines. The results indicated that specific modifications on the oxadiazole ring enhanced their cytotoxicity significantly compared to unmodified analogs .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on understanding the structure-activity relationship (SAR) of oxadiazole-based compounds. It was found that substituents on the aromatic rings play a critical role in enhancing biological activity against cancer cells and bacteria .
Mechanism of Action
The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The methylsulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Enzyme Inhibition :
- Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) exhibits strong inhibition of human carbonic anhydrase II (hCA II), with in silico studies confirming interactions with key active-site residues like Thr199 and His94 .
- The methylsulfonyl group in the target compound may enhance binding to enzymes requiring electron-deficient aromatic systems, similar to sulfonamide-based inhibitors .
Antifungal Activity :
- LMM5 and LMM11 demonstrate efficacy against Paracoccidioides brasiliensis, with IC₅₀ values comparable to fluconazole . The target compound’s methylsulfonyl group could improve antifungal potency by increasing membrane penetration.
Cytotoxicity and Anti-Inflammatory Effects :
- N-(5-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives show moderate anti-inflammatory activity in rat models .
- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide is a potent HDAC inhibitor, inducing apoptosis in cancer cells . The target compound’s sulfonyl group may similarly modulate epigenetic targets.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~400–450 g/mol, comparable to analogs like 6a (MW: 407.44 g/mol) but lower than LMM5 (MW: ~550 g/mol) .
- Solubility: Sulfonyl and oxadiazole groups enhance aqueous solubility compared to non-polar analogs like 13 (fluoromethyl) .
- Metabolic Stability : The 1,3,4-oxadiazole core resists hydrolysis, while the methylsulfonyl group may reduce oxidative metabolism, extending half-life .
Biological Activity
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant studies and data.
- Chemical Formula : C17H12N4O4S2
- Molecular Weight : 400.43 g/mol
- CAS Number : 886928-95-6
- Density : 1.531 g/cm³ (predicted)
- pKa : 8.12 (predicted)
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. For instance:
- Mechanism of Action : The compound acts by disrupting bacterial cell membrane integrity and inhibiting essential proteins involved in bacterial growth and reproduction. It has shown effectiveness against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.25 μg/mL .
- Comparative Studies : In comparative studies, derivatives of oxadiazol-benzamides exhibited multi-targeting capabilities that regulate key biosynthetic pathways in bacteria, such as menaquinone biosynthesis .
Table 1: Antibacterial Activity Overview
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| MRSA | 0.25 | Inhibition of LTA biosynthesis |
| Escherichia coli | 0.21 | Disruption of cell membrane integrity |
| Pseudomonas aeruginosa | Varies | Multi-target interactions |
Antifungal Activity
The compound has also shown promising antifungal activity:
- Target Organisms : It has demonstrated selective action against fungi such as Candida species and some Gram-positive bacteria like Micrococcus luteus .
- Inhibition Zones : In laboratory tests, the compound produced significant inhibition zones against various fungal strains, outperforming many standard antifungals .
Table 2: Antifungal Activity Overview
| Fungal Strain | Inhibition Zone (mm) | Active Concentration (μg/mL) |
|---|---|---|
| Candida albicans | 15 | 50 |
| Micrococcus luteus | 12 | 25 |
| Saccharomyces cerevisiae | 10 | 30 |
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties:
- Cell Proliferation Studies : In vitro studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis .
- Mechanistic Insights : The compound's interaction with DNA gyrase and other critical enzymes suggests a potential pathway for anticancer activity through the disruption of DNA replication processes .
Case Studies and Research Findings
Several case studies have been published regarding the biological activities of oxadiazole derivatives:
- A study highlighted the synthesis and biological evaluation of similar compounds that showed significant antibacterial and antifungal activities, providing a framework for future research on this compound .
- Pharmacokinetic evaluations have shown favorable bioavailability and drug-likeness properties for oxadiazole derivatives, suggesting their potential as therapeutic agents .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide intermediate using dehydrating agents like POCl₃ or PCl₅ under reflux conditions .
- Step 2 : Coupling the oxadiazole intermediate with a benzamide derivative using coupling agents (e.g., EDCI or HATU) in polar aprotic solvents (DMF, DCM) .
- Step 3 : Introduction of the 3-(methylsulfonyl)phenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability .
Key Considerations :- Temperature control (0–80°C) and inert atmosphere (N₂/Ar) are critical to avoid side reactions .
- Purification via column chromatography or recrystallization ensures >95% purity .
Basic: Which analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity and functional group integrity. For example, the oxadiazole proton appears as a singlet at δ 8.1–8.3 ppm .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 12–13 minutes) and peak symmetry confirm purity (>95%) .
- Mass Spectrometry (ESI-MS/APCI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 410–420) validate the molecular formula .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking) .
Basic: What biological activities are reported for structurally similar oxadiazole-benzamide derivatives?
| Activity | Mechanism/Example | Evidence Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enoyl-ACP reductase (IC₅₀: 2–5 µM) . | |
| Anticancer | Apoptosis induction via Bcl-2/Bax modulation in HeLa cells (IC₅₀: 10–20 µM) . | |
| Enzyme Inhibition | Carbonic anhydrase IX inhibition (Ki: 15 nM) relevant to hypoxia signaling . |
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Screening : Use of 4Å molecular sieves in coupling reactions increases yields from 15% to 58% by adsorbing moisture .
- Solvent Optimization : Replacing DCM with THF in cyclization steps reduces side-product formation (e.g., di-oxadiazole derivatives) .
- Temperature Gradients : Gradual heating (0°C → RT → 60°C) during acyl chloride formation minimizes decomposition .
Case Study : Compound 8 (N-(5-(tetrahydronaphthalenyl)-oxadiazol-2-yl)-4-isopropoxybenzamide) achieved 58% yield using optimized conditions .
Advanced: What strategies resolve contradictions in reported biological activity data?
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., eliminating off-target effects in kinase assays) .
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents. For example:
- Methylsulfonyl vs. Trifluoromethyl : Methylsulfonyl enhances solubility but reduces logP, affecting membrane permeability .
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives show 10-fold higher antimicrobial activity due to improved hydrogen bonding .
- Meta-Analysis : Cross-reference PubChem and ChEMBL datasets to identify outliers or assay-specific artifacts .
Advanced: How do molecular docking studies inform the compound’s mechanism of action?
- Target Identification : Docking into the active site of hCA II (PDB: 5NY3) reveals hydrogen bonds with Thr199 and hydrophobic interactions with Val121 .
- Binding Affinity Prediction : MD simulations estimate ΔG values (e.g., −9.2 kcal/mol for hCA II), correlating with experimental IC₅₀ .
- Selectivity Profiling : Comparison with off-targets (e.g., COX-2) highlights residue-specific interactions (e.g., Arg499 in COX-2 vs. Gln92 in hCA II) .
Advanced: How does the compound’s physicochemical profile impact its drug-likeness?
| Property | Value | Implication |
|---|---|---|
| logP | 2.8–3.5 | Optimal for blood-brain barrier penetration . |
| TPSA | 85–95 Ų | Moderate solubility; may require formulation aids. |
| H-bond Donors | 1–2 | Reduces metabolic clearance . |
| Lipinski’s Rule Compliance : |
- MW < 500 (Pass), H-bond donors ≤5 (Pass), logP <5 (Pass), TPSA <140 Ų (Pass) .
Advanced: What in silico tools are recommended for toxicity and ADMET profiling?
- ADMET Prediction : Use SwissADME or ProTox-II to assess hepatic toxicity (e.g., CYP3A4 inhibition risk) .
- Metabolite Identification : GLORYx predicts phase I/II metabolites, highlighting potential sulfoxide formation .
- Cardiotoxicity Screening : Patch-clamp simulations on hERG channels (IC₅₀ >10 µM ensures safety) .
Advanced: How can crystallographic data resolve conformational ambiguities?
- Polymorph Screening : X-ray diffraction identifies dominant crystal forms (e.g., monoclinic vs. orthorhombic) affecting solubility .
- Torsion Angle Analysis : Confirms planarity of the oxadiazole ring, critical for π-π interactions with aromatic residues .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Batch vs. Flow Chemistry : Flow systems reduce reaction time (2 hours vs. 18 hours) but require specialized equipment .
- Cost-Benefit Analysis : Use of cheaper reagents (e.g., POCl₃ vs. PCl₅) reduces raw material costs by 40% .
- Purification at Scale : Switch from column chromatography to centrifugal partition chromatography (CPC) for >100 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
